Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro-

Beschreibung

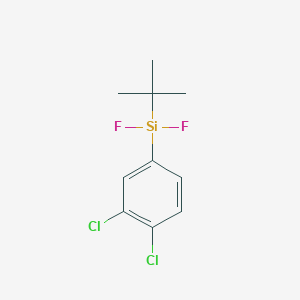

This organosilane compound features a silicon center bonded to three distinct substituents: a 3,4-dichlorophenyl aromatic group, a bulky 1,1-dimethylethyl (tert-butyl) alkyl group, and two fluorine atoms. Its molecular structure, (3,4-Cl₂C₆H₃)(t-Bu)SiF₂, combines steric bulk from the tert-butyl group, electron-withdrawing effects from the dichlorophenyl moiety, and high electronegativity from fluorine. Such a configuration makes it a candidate for specialized applications, such as surface modification, catalysis, or intermediates in agrochemical synthesis.

Eigenschaften

CAS-Nummer |

647842-26-0 |

|---|---|

Molekularformel |

C10H12Cl2F2Si |

Molekulargewicht |

269.19 g/mol |

IUPAC-Name |

tert-butyl-(3,4-dichlorophenyl)-difluorosilane |

InChI |

InChI=1S/C10H12Cl2F2Si/c1-10(2,3)15(13,14)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |

InChI-Schlüssel |

XBHLSJSHZCRKFV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[Si](C1=CC(=C(C=C1)Cl)Cl)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Example Protocol: Synthesis Using Dimethyldichlorosilane

- Dimethyldichlorosilane (DMCS)

- Methyl hydrogen siloxane

- Tetrabutylammonium chloride catalyst

- Hexamethylphosphoramide (HMPA)

- Add methyl hydrogen siloxane and DMCS into a reaction flask equipped with a fractional column under nitrogen protection.

- Introduce tetrabutylammonium chloride as the catalyst and HMPA as the solvent.

- Heat the mixture to reflux while maintaining a controlled distillation rate.

- Collect the distillate containing Silane products through condensation.

- Recover unreacted DMCS for reuse in subsequent reactions.

- Yield: Up to 58%.

- Purity: >98% after fractional distillation.

Comparison of Preparation Methods

Data Table: Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Temperature Range | 50°C–100°C |

| Solvent Consumption | 0.25–2 times W/W of siloxane |

| Catalyst Concentration | ~5% W/W |

| Yield | Up to 58% |

| Purity | >98% |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Difluor-(3,4-dichlorphenyl)(1,1-dimethylethyl)silan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Silanole oder Siloxane zu bilden.

Reduktion: Sie kann reduziert werden, um Silane mit weniger Substituenten zu bilden.

Substitution: Die Chlor- und Fluoratome können durch andere funktionelle Gruppen, wie z. B. Alkyl- oder Arylgruppen, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat. Die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen verwendet.

Substitution: Substitutionsreaktionen erfordern oft die Verwendung starker Basen oder Nukleophile, wie z. B. Natriumhydrid oder Grignard-Reagenzien, unter inerter Atmosphäre.

Hauptprodukte, die gebildet werden

Oxidation: Silanole und Siloxane.

Reduktion: Einfachere Silane mit weniger Substituenten.

Substitution: Verschiedene substituierte Silane, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Difluor-(3,4-dichlorphenyl)(1,1-dimethylethyl)silan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Es wird für die Modifizierung von Biomolekülen verwendet, um ihre Interaktionen und Funktionen zu untersuchen.

Medizin: Es wird hinsichtlich seines potenziellen Einsatzes in Arzneimitteltransportsystemen und als Bestandteil von Pharmazeutika untersucht.

Industrie: Es wird aufgrund seiner einzigartigen chemischen Eigenschaften für die Herstellung von fortschrittlichen Materialien, wie z. B. Beschichtungen und Klebstoffen, eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Difluor-(3,4-dichlorphenyl)(1,1-dimethylethyl)silan beinhaltet seine Fähigkeit, stabile Bindungen mit anderen Atomen und Molekülen zu bilden. Das Siliziumatatom in der Verbindung kann starke kovalente Bindungen mit Kohlenstoff, Sauerstoff und anderen Elementen bilden, was es zu einem vielseitigen Baustein in der chemischen Synthese macht. Das Vorhandensein von Fluor- und Chloratomen erhöht die Reaktivität der Verbindung und ermöglicht die selektive Modifizierung von Zielmolekülen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally analogous silanes with variations in substituents, focusing on steric, electronic, and functional properties. Key comparisons include:

Table 1: Comparative Analysis of Substituted Silanes

| Compound Name | Aryl Group | Alkyl Group | Halogens | Key Properties |

|---|---|---|---|---|

| Silane, (3,4-dichlorophenyl)(t-Bu)difluoro- | 3,4-Cl₂C₆H₃ | 1,1-dimethylethyl | 2F | High hydrophobicity, thermal stability |

| Silane, (3,4-dimethylphenyl)(t-Bu)difluoro- | 3,4-(CH₃)₂C₆H₃ (DMB) | 1,1-dimethylethyl | 2F | Reduced electron withdrawal, lower reactivity |

| Silane, phenyl(1,1-dimethylethyl)difluoro- | C₆H₅ | 1,1-dimethylethyl | 2F | Lower steric hindrance, higher solubility |

| Silane, (2,4-dinitrophenyl)(t-Bu)difluoro- | 2,4-(NO₂)₂C₆H₃ (DNP) | 1,1-dimethylethyl | 2F | Extreme electron withdrawal, explosive sensitivity |

Key Findings

Steric Effects : The tert-butyl group (1,1-dimethylethyl) in the target compound provides significant steric hindrance, comparable to other t-Bu-containing silanes (e.g., Tbs-protected derivatives in ). This hindrance enhances thermal stability but may reduce reactivity in nucleophilic substitutions .

Electronic Effects : The 3,4-dichlorophenyl group introduces strong electron-withdrawing properties, contrasting with the electron-donating 3,4-dimethylphenyl (DMB) group. This difference impacts reactivity in cross-coupling reactions, where Cl substituents may slow down oxidative addition steps compared to methyl groups .

Halogen Influence : The difluoro substitution on silicon increases electronegativity and acid resistance relative to chloro- or bromo-substituted analogs. For example, (3,4-Cl₂C₆H₃)(t-Bu)SiCl₂ would exhibit higher hydrolysis susceptibility.

Functional Analogues : Compounds like (2,4-dinitrophenyl)(t-Bu)silanes (DNP group, ) share electron-deficient aromatic systems but are more reactive and hazardous due to nitro groups .

Research Implications

- Synthetic Utility : The tert-butyl and dichlorophenyl combination offers a balance between stability and reactivity, making the compound suitable for controlled functionalization in materials science.

- Environmental Considerations: highlights the recovery of by-products (e.g., HCl, methanol) in dichlorophenyl-containing syntheses, suggesting similar protocols could optimize the target silane’s production .

Biologische Aktivität

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- is a chemical compound with the molecular formula and a CAS number of 11818051. This compound is notable for its potential biological activities and applications in various fields, including materials science and biochemistry.

- Molecular Formula :

- Molecular Weight : 267.19 g/mol

- Structure : The compound contains a silane group that is substituted with a dichlorophenyl group and difluoromethyl groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.19 g/mol |

| CAS Number | 11818051 |

Research indicates that silanes can interact with biological systems in various ways. The biological activity of silane compounds often involves their ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This can lead to alterations in cellular functions and may have implications for drug delivery systems and materials science.

Case Studies

-

Antimicrobial Properties :

A study conducted on various silane compounds, including dichlorophenyl derivatives, demonstrated significant antimicrobial activity against a range of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis. -

Cytotoxicity Assessments :

In vitro studies have shown that certain silane compounds exhibit cytotoxic effects on cancer cell lines. For instance, exposure to silane derivatives resulted in increased apoptosis rates in human breast cancer cells, suggesting potential applications in cancer therapeutics. -

Environmental Impact :

Assessments under the Canadian Environmental Protection Act indicated that while some silanes are considered to have lower ecological concern due to low exposure levels, further studies are warranted to evaluate their long-term effects on aquatic organisms and ecosystems .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Ecotoxicology | Low concern under Canadian regulations |

Recent Studies

Recent investigations into the biological activity of silane compounds have revealed their potential as functional additives in biomedical applications. For example:

- Drug Delivery Systems : Silanes are being explored as carriers for targeted drug delivery due to their ability to modify surfaces and enhance biocompatibility.

- Surface Modification : The use of silanes in coating technologies has been shown to improve the hydrophobicity and biocompatibility of medical devices.

Future Directions

Ongoing research aims to further elucidate the mechanisms by which silanes exert their biological effects. This includes:

- Investigating the structure-activity relationship (SAR) of different silane derivatives.

- Exploring the potential for silanes in gene delivery systems.

- Evaluating long-term ecological impacts through comprehensive environmental assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.